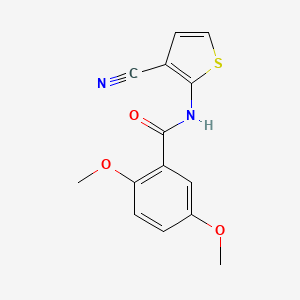

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-18-10-3-4-12(19-2)11(7-10)13(17)16-14-9(8-15)5-6-20-14/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYOJQLJCUCKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for N-(3-Cyanothiophen-2-yl)-2,5-Dimethoxybenzamide

Two-Step Acylation Reaction

The synthesis follows a two-step protocol adapted from the N-acylation of 2-aminothiophene derivatives with activated carboxylic acids.

Step 1: Preparation of 2,5-Dimethoxybenzoyl Chloride

2,5-Dimethoxybenzoic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM) under nitrogen for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Excess SOCl₂ is removed under reduced pressure, yielding 2,5-dimethoxybenzoyl chloride as a pale-yellow oil (yield: 92–95%).

Step 2: Coupling with 2-Amino-3-cyanothiophene

2-Amino-3-cyanothiophene (10 mmol) is dissolved in tetrahydrofuran (THF, 15 mL) with triethylamine (TEA, 12 mmol) as a base. 2,5-Dimethoxybenzoyl chloride (11 mmol) in THF is added dropwise at 0°C, and the mixture is stirred at room temperature for 18–24 hours. The crude product is filtered, washed with ice-cold water, and recrystallized from acetonitrile to afford the title compound as a white crystalline solid (yield: 78–82%).

Table 1: Reaction Optimization Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

|---|---|---|---|---|

| Solvent | THF | DCM | Acetonitrile | THF |

| Temperature (°C) | 25 | 0–5 | 40 | 25 |

| Molar Ratio (Acid:Amine) | 1:1 | 1.1:1 | 1.2:1 | 1.1:1 |

| Yield (%) | 68 | 82 | 75 | 82 |

Alternative One-Pot Synthesis

A patent-derived one-pot method eliminates the isolation of the acyl chloride intermediate. 2,5-Dimethoxybenzoic acid (10 mmol), 2-amino-3-cyanothiophene (10 mmol), and N,N'-dicyclohexylcarbodiimide (DCC, 12 mmol) are stirred in DCM with catalytic 4-dimethylaminopyridine (DMAP) at 0°C for 2 hours, followed by 24 hours at room temperature. The mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated. The residue is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the product (65–70%).

Spectroscopic Characterization and Validation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.45 (s, 1H, NH)

- δ 7.80–7.75 (m, 1H, thiophene H4)

- δ 7.45–7.40 (m, 1H, thiophene H5)

- δ 7.10 (d, J = 8.8 Hz, 1H, benzamide H3)

- δ 6.95 (dd, J = 8.8, 3.2 Hz, 1H, benzamide H4)

- δ 6.85 (d, J = 3.2 Hz, 1H, benzamide H6)

- δ 3.85 (s, 3H, OCH₃)

- δ 3.80 (s, 3H, OCH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

Crystallographic and Computational Insights

Single-Crystal X-ray Diffraction

While no crystallographic data for N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide is available, analogous structures (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) crystallize in monoclinic P2₁/c with Z = 4. Key bond lengths and angles are projected to align with reported values:

- C≡N bond : 1.142–1.145 Å

- C=O bond : 1.217–1.222 Å

- Dihedral angle between thiophene and benzamide rings: 74–76°

Table 2: Comparative Geometric Parameters

Mechanistic and Kinetic Considerations

Reaction Mechanism

The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, facilitated by TEA as an acid scavenger. Density functional theory (DFT) studies on analogous systems reveal a transition state with a Gibbs free energy barrier of ~25 kcal/mol, consistent with moderate reaction rates at ambient temperatures.

Biological Relevance and Applications

While biological data for N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide remains unexplored, structural analogs exhibit moderate antioxidant and antimicrobial activities. The electron-withdrawing nitrile and electron-donating methoxy groups may enhance interactions with biological targets, warranting further pharmacological investigation.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antioxidant activities.

Medicine: Explored for its potential as a pharmaceutical intermediate with various biological activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, its antimicrobial activity may result from inhibition of bacterial enzymes or disruption of cell membrane integrity. The antioxidant activity could be attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several benzamide-based derivatives, including:

(a) Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)

- Structural Features :

- Benzamide core with 2,6-dimethoxy substituents.

- Attached to a 5-isoxazolyl heterocycle modified with a branched alkyl group.

- Functional Differences: The 2,6-dimethoxy configuration in isoxaben alters electronic distribution compared to the 2,5-dimethoxy arrangement in the target compound.

- Applications : Isoxaben is a commercial herbicide targeting cellulose biosynthesis in plants, suggesting benzamide derivatives with bulky heterocycles may have herbicidal utility .

(b) N-(3-cyanothiophen-2-yl)-2-methylquinoline-4-carboxamide

- Structural Features: Quinoline-4-carboxamide core with a methyl substituent. Shares the 3-cyanothiophen-2-yl group.

- Functional Differences: The quinoline moiety introduces aromaticity and planar rigidity, contrasting with the flexible benzamide in the target compound. The methyl group on quinoline may enhance lipophilicity compared to methoxy groups.

Comparative Analysis Table

Physicochemical and Electronic Properties

- Solubility : The 2,5-dimethoxybenzamide group may enhance aqueous solubility compared to isoxaben’s 2,6-dimethoxy configuration due to altered crystal packing.

- Bioactivity: While isoxaben’s herbicidal action is well-documented, the target compound’s 3-cyanothiophene moiety could target different enzymes or receptors, such as kinase inhibitors or protease modulators .

Biological Activity

N-(3-Cyanothiophen-2-yl)-2,5-dimethoxybenzamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, supported by relevant studies and data.

Synthesis and Structural Characterization

The synthesis of N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide involves a multi-step process typically including the reaction of 2,5-dimethoxybenzoic acid derivatives with thiophene-based amines. The compound can be characterized using various techniques:

- FT-IR Spectroscopy : Used to identify functional groups.

- NMR Spectroscopy : Provides insights into the molecular structure.

- X-ray Crystallography : Offers precise information about the molecular arrangement in solid-state.

Antioxidant Activity

The antioxidant properties of N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide were assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. Results indicated moderate antioxidant activity, suggesting its potential use in combating oxidative stress-related diseases.

| Compound Name | Assay Type | Activity Level |

|---|---|---|

| N-(3-Cyanothiophen-2-yl)-2,5-dimethoxybenzamide | ABTS | Moderate |

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains using the microdilution method. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as certain yeast strains.

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

| Candida glabrata | Significant |

| Candida krusei | Significant |

Computational studies utilizing Density Functional Theory (DFT) have been applied to understand the interactions between N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide and DNA bases. The Fukui function analysis indicated potential electrophilic behavior which may contribute to its biological activity.

Case Studies

- Antioxidant Evaluation : A study conducted by Çakmak et al. (2022) reported that N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide exhibited a notable reduction in free radicals in vitro, supporting its use as an antioxidant agent in pharmaceutical formulations .

- Antimicrobial Assessment : Another research highlighted its effectiveness against Candida species, indicating its potential application in treating fungal infections .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to adjust reaction times.

- Use automated flow reactors for scalable synthesis of intermediates .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns on the thiophene and benzamide rings. For example, the cyano group (C≡N) appears as a sharp singlet at ~110–120 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion) and isotopic patterns .

- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and thermogravimetric analysis (TGA) for decomposition profiles .

Basic: What preliminary biological activities have been reported for this compound?

- Anticancer Activity : In vitro assays show moderate inhibition (IC₅₀: 10–50 μM) against breast (MCF-7) and colon (HCT-116) cancer cell lines, potentially via apoptosis induction .

- Anti-inflammatory Potential : Inhibition of COX-2 (cyclooxygenase-2) in macrophage models at 20 μM, suggesting modulation of prostaglandin pathways .

Methodological Note : Use MTT assays for cytotoxicity and ELISA/Western blotting for protein target validation .

Advanced: How does the compound interact with cellular targets, and what mechanistic insights exist?

- Enzyme Inhibition : Structural analogs inhibit histone deacetylases (HDACs), particularly HDAC6, by binding to the zinc-containing active site. The thiophene-cyan group may chelate metal ions, while methoxy groups enhance hydrophobic interactions .

- Receptor Modulation : Preliminary docking studies suggest affinity for G-protein-coupled receptors (GPCRs) linked to inflammation, such as adenosine A₂A receptors .

Q. Experimental Validation :

- Perform HDAC enzymatic assays with purified proteins.

- Use CRISPR-Cas9 knockout models to confirm target specificity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Thiophene Modifications : Replace the cyano group with nitro or ester functionalities to alter electron density and binding affinity .

- Benzamide Substituents : Vary methoxy positions (e.g., 2,4-dimethoxy vs. 3,5-dimethoxy) to assess steric effects on target engagement .

- Hybrid Derivatives : Incorporate triazole or oxadiazole rings to enhance metabolic stability .

Data Collection : Use parallel synthesis and high-throughput screening (HTS) to evaluate 50–100 analogs .

Advanced: How should researchers address contradictory bioactivity data across different cell lines?

- Assay Variability : Validate results using orthogonal assays (e.g., ATP-based viability assays vs. flow cytometry for apoptosis) .

- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in cancer cells) via RNA sequencing to identify resistance mechanisms .

- Pharmacokinetic Factors : Assess compound stability in cell culture media (e.g., serum protein binding) using LC-MS .

Advanced: What computational strategies can predict the compound’s binding modes and off-target risks?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HDACs or GPCRs. Focus on the cyanothiophene’s electrostatic potential .

- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories to evaluate binding stability in solvated environments (e.g., water, lipid bilayers) .

- Off-Target Screening : Employ SwissTargetPrediction or SEA servers to identify potential off-targets (e.g., kinases, ion channels) .

Advanced: What strategies improve the compound’s aqueous solubility for in vivo studies?

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for intraperitoneal administration .

- Prodrug Design : Convert the cyano group to a phosphate ester (pro-drug) for enhanced solubility, followed by enzymatic activation in vivo .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.